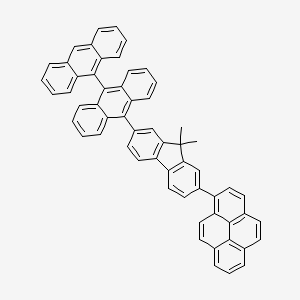

1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyren ist eine komplexe organische Verbindung, die zur Familie der polyzyklischen aromatischen Kohlenwasserstoffe (PAK) gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die mehrere miteinander verschmolzene aromatische Ringe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyren umfasst in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt häufig mit der Herstellung von Zwischenverbindungen wie 9,9-Dimethyl-9H-fluoren und 9,9’-Bianthracen. Diese Zwischenprodukte werden dann Kupplungsreaktionen wie Suzuki- oder Stille-Kupplung unterzogen, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen in der Regel die Verwendung von Palladiumkatalysatoren, Basen und Lösungsmitteln wie Toluol oder THF unter inerter Atmosphäre .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Laborsyntheseprozesse zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch fortschrittliche Reinigungstechniken wie Säulenchromatographie und Umkristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyren kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um reduzierte Derivate zu bilden.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen mit Reagenzien wie Brom oder Salpetersäure durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle.

Substitution: Brom in Tetrachlorkohlenstoff oder Salpetersäure in Schwefelsäure.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere sauerstoffhaltige Derivate.

Reduktion: Reduzierte aromatische Verbindungen.

Substitution: Halogenierte oder nitrierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyren hat verschiedene wissenschaftliche Forschungsanwendungen:

Organische Elektronik: Als Material in organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen eingesetzt, da es über hervorragende photophysikalische Eigenschaften verfügt.

Materialwissenschaften: Wird bei der Entwicklung neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften eingesetzt.

Chemie: Wird wegen seiner Reaktivität und seines Potenzials als Baustein für komplexere Moleküle untersucht.

Biologie und Medizin: Wird hinsichtlich seiner Wechselwirkungen mit biologischen Molekülen und seiner potenziellen therapeutischen Anwendungen untersucht.

Wirkmechanismus

Der Wirkmechanismus von 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyren beinhaltet seine Fähigkeit, Licht zu absorbieren und zu emittieren, was es in photophysikalischen Studien nützlich macht. Die Verbindung interagiert über π-π-Stapelwechselwirkungen mit molekularen Zielstrukturen und kann an Elektronentransferprozessen teilnehmen. Diese Wechselwirkungen sind entscheidend für seine Anwendungen in der organischen Elektronik und den Materialwissenschaften.

Wissenschaftliche Forschungsanwendungen

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene has several scientific research applications:

Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.

Materials Science: Employed in the development of new materials with unique electronic and optical properties.

Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

Biology and Medicine: Investigated for its interactions with biological molecules and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene involves its ability to absorb and emit light, making it useful in photophysical studies. The compound interacts with molecular targets through π-π stacking interactions and can participate in electron transfer processes. These interactions are crucial for its applications in organic electronics and materials science.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9H-fluoren-2-yl)pyren

- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyren

Einzigartigkeit

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyren ist aufgrund seiner spezifischen Kombination aus aromatischen Ringen und der Gegenwart von Dimethylgruppen einzigartig, die seine photophysikalischen Eigenschaften und seine Reaktivität beeinflussen. Im Vergleich zu ähnlichen Verbindungen mit verschiedenen Alkylgruppen kann diese Verbindung ein unterschiedliches elektronisches und optisches Verhalten aufweisen, was sie für spezifische Anwendungen in der organischen Elektronik und den Materialwissenschaften wertvoll macht .

Eigenschaften

Molekularformel |

C59H38 |

|---|---|

Molekulargewicht |

746.9 g/mol |

IUPAC-Name |

1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dimethylfluoren-2-yl]pyrene |

InChI |

InChI=1S/C59H38/c1-59(2)52-33-40(42-28-24-37-23-22-35-14-11-15-36-25-31-51(42)56(37)54(35)36)26-29-45(52)46-30-27-41(34-53(46)59)55-47-18-7-9-20-49(47)58(50-21-10-8-19-48(50)55)57-43-16-5-3-12-38(43)32-39-13-4-6-17-44(39)57/h3-34H,1-2H3 |

InChI-Schlüssel |

RECARWSUVKIFDV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)

![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)

![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)

![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)